(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran
Description
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[(E)-prop-1-enyl]-2-(2,4,6-trimethoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C20H20O4/c1-5-6-13-7-8-16-14(9-13)10-19(24-16)20-17(22-3)11-15(21-2)12-18(20)23-4/h5-12H,1-4H3/b6-5+ |
InChI Key |
CRLJYEXZYRRWTF-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Biological Activity
(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with prop-1-en-1-yl derivatives under basic conditions. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for biological evaluation.
Antiproliferative Effects
Research indicates that benzofuran derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of several derivatives against HeLa and MDA-MB-231 cells. The compound showed IC50 values in the nanomolar range, indicating potent activity against these cancer types .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4.6 |
| CA-4 | MDA-MB-231 | 180 |
| This compound | A549 | < 10 |
| This compound | HT-29 | > 1000 |
Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics necessary for mitotic spindle formation during cell division. Studies have shown that compounds with similar structures can induce G2/M phase cell cycle arrest and apoptosis in cancer cells .
Case Studies
A recent case study investigated the effects of various benzofuran derivatives on cell viability and apoptosis induction. The study found that compounds featuring methoxy substitutions at specific positions significantly enhanced their anticancer activity. Specifically, the presence of a trimethoxy group was essential for maintaining potency against resistant cancer cell lines .
Case Study Summary:
- Objective: Evaluate the anticancer potential of benzofuran derivatives.
- Findings: Compounds with methoxy groups at positions 3', 4', and 5' exhibited enhanced antiproliferative activity compared to those lacking these modifications.
Scientific Research Applications
Biological Activities
Benzofuran derivatives, including (E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran, have been studied extensively for their wide range of biological activities:
- Anticancer Activity : Benzofurans have shown promise as anticancer agents. Research indicates that certain benzofuran derivatives can sensitize tumor cells and inhibit cancer cell proliferation. For instance, studies have highlighted the role of benzofuran compounds in cancer chemoprevention and therapy .
- Antimicrobial Properties : This compound exhibits significant antibacterial and antifungal activities. Benzofuran derivatives are being explored as potential candidates for developing new antimicrobial agents due to their effectiveness against various pathogens .
- Anti-inflammatory Effects : Several studies suggest that benzofuran compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes, making them suitable for treating inflammatory diseases .
- Antioxidant Activity : The antioxidant properties of benzofurans contribute to their potential in preventing oxidative stress-related diseases. These compounds can scavenge free radicals and protect cellular components from damage .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Cancer Therapy : Given its anticancer properties, this compound may be developed into a therapeutic agent for various types of cancer through further structural modifications to enhance efficacy and reduce toxicity .
- Dermatological Uses : The anti-inflammatory and antimicrobial activities make it suitable for incorporation into dermatological formulations aimed at treating skin conditions such as acne or eczema .
- Cosmetic Applications : Due to its antioxidant properties, this compound could be utilized in cosmetic formulations for skin protection against oxidative stress and aging .
Case Studies
Several studies have documented the efficacy of benzofuran derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that a specific benzofuran derivative improved the sensitivity of breast cancer cells to standard chemotherapy agents, suggesting its potential as an adjunct therapy in oncology .
- Topical Formulations : Research on topical applications revealed that formulations containing benzofuran derivatives exhibited enhanced skin penetration and therapeutic effects against inflammatory skin disorders .
- Antimicrobial Testing : In vitro studies showed that certain benzofuran derivatives effectively inhibited the growth of resistant bacterial strains, indicating their potential role in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Benzofuran derivatives exhibit diverse pharmacological properties influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula.
Key Observations:
- Chloro or difluoromethyl substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity or binding affinity .
- Functional Group Diversity : Derivatives with sulfanyl (e.g., 3-ethylsulfanyl in ) or acetic acid groups exhibit distinct physicochemical properties, such as increased polarity, influencing solubility and bioavailability .
Crystallographic and Hydrogen-Bonding Patterns
Compounds like 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid () form hydrogen-bonded networks critical for crystal packing . The target compound’s trimethoxy groups may engage in weaker C-H···O interactions, contrasting with stronger hydrogen bonds in acetic acid derivatives .
Q & A
Q. What are the common synthetic routes for (E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran, and how can reaction conditions be optimized for regioselectivity?
The synthesis typically involves heteroannulation strategies or transition-metal-catalyzed cross-coupling reactions. A scalable one-pot method under reflux conditions using piperidine as a catalyst in anhydrous ethanol has been reported for analogous benzofurans, achieving yields >75% . For regioselectivity, microwave-assisted Claisen-Schmidt condensation can enhance reaction efficiency by reducing side products. Key parameters include:
Q. How is the stereochemical configuration of the prop-1-en-1-yl group confirmed in this compound?
The (E)-configuration is validated via:
Q. What in vitro assays are recommended for preliminary screening of its biological activity?
Standard assays include:
- Anticancer : MTT assay on HL-60 (leukemia) and A549 (lung cancer) cell lines, with IC values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial : Broth microdilution against Staphylococcus aureus and Candida albicans (MIC ≤ 25 µg/mL indicates potency) .
- Antioxidant : DPPH radical scavenging (EC < 50 µM suggests strong activity) .
Advanced Research Questions
Q. What computational models are suitable for predicting DNA-binding affinity, and how do they correlate with experimental results?
Density Functional Theory (DFT) with Atoms-in-Molecules (AIM) analysis is effective for studying noncovalent interactions. For example:
Q. How do structural modifications at C-5 and C-2 influence anticancer efficacy?
Key SAR trends from benzofuran derivatives:
Q. How can contradictory data on anticancer activity across cell lines be resolved?
Discrepancies arise from variations in:
- Cell line genetics : P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR).
- Substituent electronic effects : Electron-deficient C-5 groups improve membrane permeability but may reduce solubility.
- Experimental design : Standardize assays using 3D spheroid models to mimic in vivo conditions .
Q. What strategies enhance MAO-B selectivity in 2-arylbenzofuran derivatives?
Q. What in vivo models evaluate neuroprotective effects?
Q. How does the trimethoxyphenyl group impact pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
